N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide
Description
N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a hexafluoropropane group, and a phenylacetamide moiety
Properties
Molecular Formula |
C23H28F6N2O2 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[2-[4,4-dimethyl-2-(2-methylpropylamino)-6-oxocyclohexen-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C23H28F6N2O2/c1-14(2)13-30-16-11-20(3,4)12-17(32)19(16)21(22(24,25)26,23(27,28)29)31-18(33)10-15-8-6-5-7-9-15/h5-9,14,30H,10-13H2,1-4H3,(H,31,33) |
InChI Key |
NIGUDJBZLJFHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C(=O)CC(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the cyclohexene ring, followed by the introduction of the hexafluoropropane group and the phenylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving the use of green chemistry principles to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)-, (1α,2β,4α)-: A structurally similar compound with different functional groups.
Uniqueness
N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide is unique due to its combination of a hexafluoropropane group and a phenylacetamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
